molecular formula C16H12F2O4 B1427511 Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 1381944-72-4

Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate

Cat. No.: B1427511
CAS No.: 1381944-72-4
M. Wt: 306.26 g/mol
InChI Key: BQUOGPOMKJZBFU-UHFFFAOYSA-N
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Description

Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 4’ positions of the biphenyl structure, and two ester groups at the 3 and 3’ positions. The biphenyl core is a common structural motif in many organic compounds, known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 3’ positions.

Industrial Production Methods

Industrial production of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids.

Mechanism of Action

The mechanism of action of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to the presence of both fluorine atoms and ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4/c1-21-15(19)11-5-3-4-10(14(11)18)9-6-7-13(17)12(8-9)16(20)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUOGPOMKJZBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743061
Record name Dimethyl 2,4'-difluoro[1,1'-biphenyl]-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-72-4
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 2,4′-difluoro-, 3,3′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,4'-difluoro[1,1'-biphenyl]-3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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